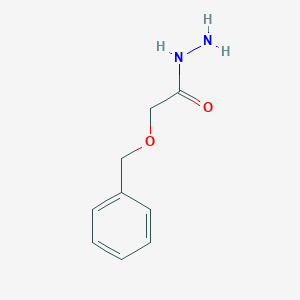

2-(Benzyloxy)acetohydrazide

Description

Significance of Hydrazide Scaffolds in Organic and Medicinal Chemistry

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond with at least one acyl group, is a cornerstone in the fields of organic and medicinal chemistry. rjptonline.orgbibliotekanauki.pl This structural motif, R-CO-NH-NH₂, serves as a versatile and highly reactive scaffold, making it an invaluable synthon, or building block, for constructing a vast array of more complex molecules. mdpi.commdpi.com Hydrazides are key intermediates in the synthesis of numerous heterocyclic compounds, such as oxadiazoles, pyrazoles, triazoles, and thiadiazoles, many of which exhibit significant biological properties. mdpi.comnih.gov The reactivity of the hydrazide group allows it to readily undergo condensation reactions with aldehydes and ketones to form hydrazones, another class of compounds with extensive pharmacological applications. mdpi.comnih.gov This chemical adaptability has cemented the hydrazide scaffold as a privileged structure in drug discovery and development. mdpi.combenthamdirect.com

Overview of Therapeutic and Agrochemical Relevance of Hydrazides

The importance of the hydrazide scaffold extends deeply into therapeutic and agrochemical applications. Since the mid-20th century, numerous hydrazide-containing drugs have been introduced, demonstrating a wide spectrum of biological activities. mdpi.com Notable examples include isoniazid, a primary drug for treating tuberculosis, and iproniazid, one of the first antidepressants. mdpi.comresearchgate.net The therapeutic relevance of hydrazide derivatives is exceptionally broad, encompassing antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. rjptonline.orgnih.govresearchgate.net This wide range of activities has spurred continuous research into novel hydrazide-based compounds to combat drug resistance and improve efficacy. mdpi.com Beyond medicine, hydrazide derivatives have also found applications in agriculture as herbicides and plant growth stimulants, highlighting their versatility and industrial importance. rjptonline.orgmdpi.commdpi.com

Contextualizing 2-(Benzyloxy)acetohydrazide within Hydrazide Chemistry

Within the extensive family of hydrazide compounds, this compound serves as a significant and specialized building block. Its structure combines the core acetohydrazide moiety with a benzyloxy group. This benzyloxy substituent is not merely a passive component; it influences the molecule's electronic properties, reactivity, and potential biological interactions. smolecule.com this compound is frequently employed as a precursor in the synthesis of more elaborate molecules, particularly Schiff bases and heterocyclic systems. researchgate.netchesci.com Researchers utilize this compound to create novel derivatives for evaluation in various therapeutic areas, including antimicrobial, anticonvulsant, and anticancer research. nih.govresearchgate.net The presence of the benzyloxy group can confer specific properties, such as increased lipophilicity, which may enhance the ability of its derivatives to cross biological membranes. nih.gov Therefore, this compound represents a key intermediate that bridges basic hydrazide chemistry with the targeted design of new functional and bioactive compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylmethoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGYCAUNXCVLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626021 | |

| Record name | 2-(Benzyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39256-35-4 | |

| Record name | 2-(Benzyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyloxy Acetohydrazide and Its Derivatives

Direct Synthesis Approaches to 2-(Benzyloxy)acetohydrazide

The primary methods for synthesizing this compound involve the formation of the hydrazide moiety (-CONHNH2) from a carboxylic acid precursor.

The most direct and common method for preparing this compound is through the condensation of benzyloxyacetic acid with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This reaction is a standard procedure for forming acid hydrazides from their corresponding carboxylic acids. researchgate.net The process typically involves heating the carboxylic acid with an excess of hydrazine hydrate, often in a solvent like ethanol (B145695). nih.govresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of hydrazine attacks the carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of the hydrazide.

To enhance reaction efficiency and yield, several variations of this method have been developed. One approach involves the initial conversion of the carboxylic acid to its more reactive ester derivative, such as an ethyl or methyl ester, which is then refluxed with hydrazine hydrate. nih.govresearchgate.net Another eco-friendly and highly efficient alternative is the use of a solvent-free grinding technique. researchgate.net In this method, the carboxylic acid is ground directly with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net This technique often results in the reaction mixture setting into a solid mass, which can then be purified by simple crystallization, avoiding tedious workups associated with aqueous solutions. researchgate.net

| Reactants | Method | Conditions | Product |

| Benzyloxyacetic acid, Hydrazine hydrate | Conventional Heating | Reflux in ethanol | This compound |

| Ethyl benzyloxyacetate, Hydrazine hydrate | Conventional Heating | Reflux in ethanol | This compound |

| Benzyloxyacetic acid, Hydrazine hydrate | Grinding | Room temperature, solvent-free | This compound |

This table illustrates common methods for the synthesis of this compound.

In the context of complex molecule synthesis, this compound or its core structure is often assembled as part of a larger, multistep sequence where stereochemistry is a critical consideration. msu.edu Such routes are essential when the benzyloxyacetyl fragment is incorporated into chiral molecules, such as intermediates for pharmaceuticals like posaconazole.

These syntheses begin with stereospecific precursors, and the benzyloxy group serves as a protecting group for a hydroxyl function while other transformations are carried out on the molecule. acs.org For example, a synthesis might start with a chiral alcohol that is first protected with a benzyl (B1604629) group to form a benzyloxy ether. Subsequent chemical steps modify other parts of the molecule, building up the carbon skeleton. Finally, a carboxylic acid or ester function is introduced and reacted with a hydrazine derivative to form the desired hydrazide structure. The entire sequence is designed to control the stereochemical outcome at one or more chiral centers. msu.edu These multistep approaches allow for the precise construction of complex molecular architectures where the benzyloxy-containing fragment is a key building block. acs.org

Derivatization Strategies via Condensation Reactions

Hydrazides are valuable intermediates primarily because their terminal -NH2 group readily undergoes condensation reactions with carbonyl compounds. rroij.com This reactivity is extensively used to synthesize a diverse library of derivatives from this compound.

The reaction of this compound with aldehydes or ketones results in the formation of N'-substituted benzylidene acetohydrazides, a class of compounds also known as hydrazones or Schiff bases. rroij.comresearchgate.net This reaction is characterized by the formation of an azomethine (C=N) bond. rroij.com

The synthesis of these hydrazones is typically achieved by refluxing equimolar amounts of this compound and a selected aromatic aldehyde or ketone in a suitable solvent, such as ethanol or methanol (B129727). rroij.comderpharmachemica.com Often, a catalytic amount of a weak acid, like glacial acetic acid, is added to facilitate the dehydration process. rroij.comderpharmachemica.com The reaction is versatile, and a wide variety of substituted aromatic and heteroaromatic aldehydes and ketones can be used, leading to a large number of structurally diverse hydrazone derivatives. researchgate.nettubitak.gov.trnih.gov For instance, substituted benzaldehydes and acetophenones, such as 4-(benzyloxy)benzaldehyde (B125253) and 4-(benzyloxy)acetophenone, are commonly used to create these derivatives. rroij.comnih.gov

The general scheme for this reaction is as follows: this compound + Aromatic Aldehyde/Ketone → N'-Substituted Benzylidene Acetohydrazide (Hydrazone) + H₂O

The products of these condensation reactions are specifically named as this compound-derived hydrazones. rroij.com The structure of the final hydrazone is determined by the specific aldehyde or ketone used in the synthesis. For example, reacting this compound with 4-methoxybenzaldehyde (B44291) yields (E)-N'-(4-methoxybenzylidene)-2-(benzyloxy)acetohydrazide. researchgate.net The formation of the hydrazone is confirmed by spectroscopic methods, where the appearance of a characteristic signal for the azomethine proton (-N=CH-) in ¹H NMR spectra is a key indicator. tubitak.gov.tr

Below is a table of representative hydrazones synthesized from hydrazide precursors and various carbonyl compounds, illustrating the diversity of structures that can be achieved.

| Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone |

| 2-(Benzyloxy)benzoylhydrazine | Cinnamaldehyde | (E)-N'-(3-phenylallylidene)-2-(benzyloxy)benzohydrazide researchgate.net |

| 2-(Benzyloxy)benzoylhydrazine | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-(benzyloxy)benzohydrazide researchgate.net |

| 4-(1H-benzimidazol-2-yl)benzohydrazide | 4-(Benzyloxy)benzaldehyde | 4-(1H-benzimidazole-2-yl)-N'-(4-(benzyloxy)benzylidene)benzohydrazide nih.gov |

| Benzofuran-2-carbohydrazide | 4-(Benzyloxy)benzaldehyde | N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide derpharmachemica.com |

This table provides examples of hydrazones derived from the condensation of various hydrazides with aldehydes, demonstrating the general synthetic principle applicable to this compound.

Synthesis of Complex Heterocyclic Systems Incorporating this compound Moiety

The versatile chemical reactivity of the this compound moiety makes it a valuable building block in heterocyclic synthesis. The terminal hydrazide group can readily undergo condensation reactions with carbonyl compounds to form hydrazones (Schiff bases), which can then serve as intermediates for the construction of various ring systems. Furthermore, the active methylene (B1212753) group and the hydrazide function itself can participate in a variety of cyclization reactions to yield a diverse array of heterocyclic structures. This section details the synthetic methodologies for creating several key heterocyclic systems that incorporate this important structural motif.

Benzimidazole (B57391) Acetohydrazide Derivatives

The synthesis of benzimidazole acetohydrazide derivatives typically follows a multi-step sequence. A common route begins with the Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde to form the core benzimidazole ring. nih.govnih.gov For instance, the reaction of o-phenylenediamine with phenoxyacetic acid in the presence of 4N HCl yields 2-(phenoxymethyl)-1H-benzimidazole. derpharmachemica.com

The subsequent step involves N-alkylation of the benzimidazole nitrogen with an ethyl haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base like potassium carbonate in a dry solvent like acetone. derpharmachemica.com This reaction introduces the acetate (B1210297) side chain, yielding an ethyl acetate derivative (e.g., ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate). derpharmachemica.com

The final key step is the hydrazinolysis of the resulting ester. Treatment with hydrazine hydrate converts the ethyl ester into the desired acetohydrazide derivative, such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. derpharmachemica.com These acetohydrazides are crucial intermediates, which are often condensed with various aromatic aldehydes in a refluxing solvent like ethanol, sometimes with a catalytic amount of acid, to produce a library of N'-arylmethylene acetohydrazide Schiff bases. nih.govderpharmachemica.com

A general synthetic pathway is illustrated below:

Step 1: Benzimidazole Formation: o-Phenylenediamine is reacted with a suitable carboxylic acid (e.g., phenoxyacetic acid) or aldehyde to form the 2-substituted-1H-benzimidazole. nih.govderpharmachemica.com

Step 2: N-Alkylation: The benzimidazole is treated with ethyl chloroacetate to yield the corresponding ethyl 2-(benzimidazol-1-yl)acetate. nih.govderpharmachemica.com

Step 3: Hydrazinolysis: The ester is reacted with hydrazine hydrate to form the 2-(benzimidazol-1-yl)acetohydrazide. nih.govderpharmachemica.com

Step 4: Schiff Base Formation: The acetohydrazide is condensed with an aromatic aldehyde to yield the final benzimidazole-hydrazone derivatives. nih.govnih.govderpharmachemica.com

| Compound Name (Example) | Starting Aldehyde | M.P. (°C) | Reference |

| N'-[(4-Benzyloxyphenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide | 4-(Benzyloxy)benzaldehyde | 240-241 | nih.gov |

| N'-[(4-Bromophenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide | 4-Bromobenzaldehyde | 287 | nih.gov |

| 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]-N'-[(Z)-phenylmethylidene]acetohydrazide | Benzaldehyde | - | derpharmachemica.com |

Chromene-Substituted Acetohydrazide Derivatives

Chromene (or coumarin) moieties can be linked to an acetohydrazide group to create hybrid molecules. The synthesis often starts from a hydroxyl-substituted chromenone. For instance, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid is a common precursor. ekb.eg

The synthesis of a benzyloxy-containing chromene hydrazide has been reported starting from trimethylhydroquinone (B50269) and methyl methacrylate (B99206) to create a chroman-2-carboxylic acid methyl ester. nih.gov This intermediate undergoes benzylation of the hydroxyl group using benzyl bromide. The resulting benzyloxy-chroman ester is then subjected to hydrazinolysis with hydrazine hydrate to yield the key carbohydrazide (B1668358) intermediate, such as 6-(benzyloxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide. nih.gov

This hydrazide is then used in condensation reactions, for example with various substituted isatins, to produce the final Schiff base derivatives. nih.gov Another approach involves reacting a precursor like 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with appropriate aromatic aldehydes in a mixture of methanol and chloroform (B151607) with a catalytic amount of acetic acid. ias.ac.in

| Compound Name | Starting Isatin (B1672199)/Aldehyde | Yield (%) | M.P. (°C) | Reference |

| 6-(benzyloxy)-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)-3,4-dihydro-2H-chromene-2-carbohydrazide | Isatin | 74 | 258 | nih.gov |

| 6-(benzyloxy)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide | 5-Bromoisatin | 68 | 270 | nih.gov |

| 6-(benzyloxy)-N'-(5-chloro-2-oxoindolin-3-ylidene)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide | 5-Chloroisatin | 94 | 280 | nih.gov |

| 6-(benzyloxy)-2,5,7,8-tetramethyl-N'-(1-methyl-2-oxoindolin-3-ylidene)-3,4-dihydro-2H-chromene-2-carbohydrazide | 1-Methylisatin | 92 | 170 | nih.gov |

| N'-(2-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide | 2-Chlorobenzaldehyde | 88 | 239 | ekb.eg |

| N'-(3-phenoxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide | 3-Phenoxybenzaldehyde | 70 | 209 | ekb.eg |

Thiopyrimidine-Based Acetohydrazide Derivatives

Thiopyrimidine-based acetohydrazides are synthesized by incorporating an acetohydrazide side chain onto a pyrimidine (B1678525) ring containing a sulfur atom. A common strategy involves the S-alkylation of a thiopyrimidine precursor. For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide is prepared via the hydrazinolysis of the corresponding ethyl thioacetate (B1230152) using an excess of hydrazine hydrate in ethanol at room temperature. Current time information in Bangalore, IN.

These resulting acetohydrazides are then typically reacted with various ketones or aldehydes in refluxing ethanol to generate a series of hydrazone derivatives. Current time information in Bangalore, IN. In other syntheses, a substituted thiopyrimidine, such as a 4-chloro-6-(substituted)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile, can be reacted with acetohydrazide itself, leading to cyclocondensation products like 7-substituted-3-methyl-5-thioxo-5,6-dihydro nih.govnih.govjapsonline.com-triazolo[4,3-f]pyrimidine-8-carbonitrile. researchgate.net

| Compound Name | Starting Ketone | Yield (%) | M.P. (°C) | Reference |

| (E,Z)-N'-(Cyclohexylidene)-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl-thio]acetohydrazide | Cyclohexanone | 89 | 180-181 | Current time information in Bangalore, IN. |

| (E,Z)-2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]-N'-(1-phenylethylidene)acetohydrazide | Acetophenone | 79 | 178-179 | Current time information in Bangalore, IN. |

| (E,Z)-2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]-N'-(propan-2-ylidene)acetohydrazide | Acetone | - | - | Current time information in Bangalore, IN. |

Isatin Derivatives Bearing Acetohydrazide Schiff Bases

The synthesis of isatin derivatives linked to acetohydrazide moieties via a Schiff base (hydrazone) linkage is a straightforward process that leverages the reactivity of both components. The key precursors are a 2-(benzyloxy)benzohydrazide (B1268698) and a substituted isatin.

The required 2-(benzyloxy)benzohydrazide is prepared in a two-step process. First, a methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) is O-alkylated using a benzyl halide, such as benzyl bromide or 4-chlorobenzyl bromide, to form the methyl 2-(benzyloxy)benzoate. This ester is subsequently treated with hydrazine hydrate to yield the desired 2-(benzyloxy)benzohydrazide. mdpi.com

The final step is the condensation reaction between the synthesized hydrazide and an N-substituted isatin. This reaction is typically carried out by refluxing the two components in a suitable solvent to form the target Schiff base product. mdpi.com This methodology provides a direct route to hybrid molecules containing the benzyloxy, benzohydrazide, and isatin scaffolds. mdpi.com

Azetidinone Scaffolds Derived from Benzyloxybenzohydrazides

Azetidinones, also known as β-lactams, are four-membered heterocyclic rings. Their synthesis from hydrazide derivatives proceeds via a Schiff base intermediate followed by a cyclocondensation reaction. This is a variation of the well-known Staudinger synthesis, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine. organic-chemistry.orgresearchgate.netrjptonline.org

The general synthetic pathway is as follows:

Schiff Base Formation: A benzyloxy-substituted acetohydrazide, such as this compound or a related analogue like 2-(naphthalen-1-yloxy)acetohydrazide, is condensed with a substituted aromatic aldehyde to form the corresponding N'-benzylidene acetohydrazide (a Schiff base or hydrazone). nih.gov

Cyclocondensation: The resulting Schiff base is then reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in an inert solvent like dioxane. nih.govnih.gov The triethylamine deprotonates the chloroacetyl chloride to generate a highly reactive ketene in situ. This ketene then undergoes a [2+2] cycloaddition with the C=N double bond of the Schiff base to form the 3-chloro-2-azetidinone ring. derpharmachemica.comnih.gov

This method has been successfully used to synthesize N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamides, demonstrating the viability of this route for creating complex azetidinones from acetohydrazide precursors. nih.gov

Triazole-Containing Acetohydrazide Hybrids

Hybrid molecules containing both triazole and acetohydrazide functionalities can be synthesized through several strategic approaches.

One common method involves preparing a triazole core that is subsequently elaborated with an acetohydrazide side chain. For example, a substituted 1,2,4-triazole-3-thione can be S-alkylated with ethyl bromoacetate (B1195939) to yield an ethyl thioacetate derivative. Subsequent hydrazinolysis of this ester with hydrazine hydrate in ethanol affords the target triazole-sulfanyl-acetohydrazide. researchgate.netekb.eg This key intermediate is then available for condensation with various aldehydes to form a library of hydrazide-hydrazone final products. researchgate.netekb.eg

Another strategy involves the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, to form a 1,2,3-triazole ring. In one example, an alkyne-containing ketone is reacted with a suitable organic azide (B81097) to form a 1,2,3-triazole-substituted ketone. This ketone is then converted to its hydrazone by treatment with hydrazine hydrate, and finally condensed with aromatic aldehydes to yield the 1,2,3-triazole-hydrazone hybrids.

These methods highlight the modular nature of synthesizing such hybrids, allowing for the combination of diverse structural motifs to create complex molecular architectures.

| Compound Class | Synthetic Strategy | Key Intermediate | Reference |

| 1,2,4-Triazole-hydrazide-hydrazones | Elaboration of a pre-formed triazole ring | (S)-2-({5-[1-(6-Methoxynaphtalen-1-yl)ethyl]-4-fluorophenyl-4H-1,2,4-triazole-3-yl}sulphanyl)acetohydrazide | researchgate.netekb.eg |

| 1,2,3-Triazole-hydrazone hybrids | "Click chemistry" followed by hydrazone formation | Hydrazone of 1-(4-((1-(substituted-benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethan-1-one |

Advanced Synthetic Techniques in this compound Chemistry

Conventional heating methods in organic synthesis can be time-consuming and energy-intensive, sometimes leading to the formation of byproducts due to prolonged exposure to high temperatures. fip.org To overcome these limitations, advanced energy sources like microwave irradiation and ultrasound have been increasingly adopted. These techniques often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles, aligning with the principles of green chemistry. nih.govmdpi.com

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This process results in rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. fip.orgajol.info This technique has been successfully applied to reactions involving hydrazide moieties, such as the synthesis of Schiff bases and various heterocyclic compounds. fip.orgrjptonline.org

For instance, the condensation of hydrazides with aromatic aldehydes to form N-substituted benzylidene acetohydrazide derivatives can be accomplished efficiently under microwave conditions. rjptonline.orgresearchgate.net Studies comparing microwave-assisted synthesis with conventional heating for the preparation of 2-hydroxybenzohydrazide (B147611) derivatives showed a drastic reduction in reaction time from hours to mere minutes, with comparable or improved yields. fip.org Similarly, the synthesis of pyrazolone (B3327878) derivatives, including those with benzyloxy substituents, has been effectively achieved using microwave irradiation in solvent-free conditions, highlighting the efficiency and environmental benefits of this method. mdpi.com The formation of complex heterocyclic systems like 1,2,4-triazoles from acyl hydrazide precursors is also significantly expedited by microwave heating. acs.orgresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Hydrazide Reactions Data compiled from analogous hydrazide reactions reported in the literature.

| Product Type | Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Schiff Bases | 2-Hydroxybenzohydrazide + Benzaldehyde | Microwave (160W) | 8 min | 81% | fip.org |

| Schiff Bases | 2-Hydroxybenzohydrazide + Benzaldehyde | Conventional | - | 70% | fip.org |

| 1,2,4-Triazoles | Benzohydrazide + Phenylisothiocyanate | Microwave (MWI) | 2 min | 96% | acs.org |

| 1,2,4-Triazoles | Benzohydrazide + Phenylisothiocyanate | Conventional | 4 h | 86% | acs.org |

| 1,3,4-Oxadiazole | Acyl Hydrazide + Burgess Reagent | Microwave (120°C) | 30 min | 83% | acs.org |

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. mdpi.comlew.ro This technique is particularly effective for heterogeneous reactions and has been recognized as an eco-friendly green chemistry tool. nih.gov

A notable application is the synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives. nih.govmdpi.com The process involves the initial condensation of 4-(benzyloxy)benzohydrazide (B166250) with various aldehydes to form Schiff bases, followed by a cyclocondensation with chloroacetyl chloride. The use of ultrasound irradiation reduces the reaction time for the final step to approximately 2 hours, a significant improvement over the 8-10 hours required for conventional refluxing or 20-28 hours at room temperature. nih.gov Furthermore, ultrasound has been employed to synthesize hydrazones and other heterocyclic systems under catalyst-free conditions at room temperature, offering high yields in shorter time frames compared to traditional methods. lew.ro

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Benzyloxy-Substituted Derivatives Data based on the synthesis of azetidinone derivatives from 4-(benzyloxy)benzohydrazide.

| Reaction Step | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ultrasound | 2 h | Good | nih.gov |

| Cyclocondensation | Conventional (Reflux) | 8-10 h | Good | nih.gov |

| Cyclocondensation | Conventional (Stirring at RT) | 20-28 h | Good | nih.gov |

Functional Group Transformations and Chemodiversification of this compound Systems

The hydrazide functional group (-CONHNH2) in this compound is a versatile synthon that serves as a gateway for extensive chemical modifications. Its nucleophilic nitrogen atoms are readily involved in a variety of reactions, leading to a diverse array of more complex molecules and heterocyclic scaffolds.

The reactivity of the hydrazide moiety is central to its utility in synthesis. The terminal -NH2 group is highly nucleophilic and readily participates in condensation reactions with electrophilic centers.

Hydrazone Formation: The most common reaction of the hydrazide group is its condensation with aldehydes and ketones. This reaction, typically performed in an alcohol solvent and sometimes with an acid catalyst, yields the corresponding N-acylhydrazones (a type of Schiff base). lew.romdpi.com These hydrazones are not merely stable final products; they are crucial intermediates for subsequent cyclization reactions, such as the formation of azetidinones. nih.govmdpi.com The imine C=N bond created in the hydrazone provides a reactive site for further transformations.

Acylation and Sulfonylation: The nitrogen atoms of the hydrazide can be acylated by reacting with acyl chlorides or anhydrides to form N,N'-diacylhydrazine intermediates. researchgate.net This transformation is a key step in the synthesis of 1,3,4-oxadiazoles. Similarly, reaction with sulfonyl chlorides can yield N-substituted sulfonyl hydrazides, demonstrating the versatility of the hydrazide as a nucleophile. rsc.org

Reaction with Isothiocyanates: Treatment of this compound with various isothiocyanates (R-N=C=S) leads to the formation of the corresponding thiosemicarbazide (B42300) derivatives. These compounds are pivotal precursors for the synthesis of five-membered nitrogen- and sulfur-containing heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles. acs.orgnih.govjapsonline.com

The derivatives obtained from the functionalization of the hydrazide moiety can be subjected to intramolecular cyclization to generate a wide range of stable heterocyclic rings. These heterocyclic systems are prominent scaffolds in medicinal chemistry and materials science.

1,3,4-Oxadiazoles: These five-membered rings are commonly synthesized from this compound. The standard method involves the acylation of the hydrazide to form a diacylhydrazine intermediate, which then undergoes cyclodehydration. researchgate.net This cyclization can be promoted by various dehydrating agents, such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or p-toluenesulfonyl chloride (TsCl). researchgate.netijper.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from a this compound precursor typically proceeds through a thiosemicarbazide intermediate. researchgate.net This intermediate, formed by reacting the hydrazide with an isothiocyanate, can be cyclized under basic conditions to yield a triazole-thiol, or under different conditions to form other substituted triazoles. acs.orgnih.gov

Pyrazoles: Pyrazole (B372694) rings are generally formed through the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com this compound can serve as the binucleophile in these condensation reactions to construct substituted pyrazole systems. nih.gov

Azetidinones (β-Lactams): As previously mentioned, 2-azetidinones can be synthesized from hydrazone precursors derived from this compound. The Staudinger [2+2] cycloaddition reaction between the hydrazone (imine) and a ketene, generated in situ from chloroacetyl chloride and a base like triethylamine, yields the four-membered β-lactam ring. nih.govmdpi.com

Table 3: Heterocyclic Systems Derived from this compound Precursors

| Heterocycle | Key Intermediate | Typical Reagents for Cyclization | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Diacylhydrazine | POCl3, SOCl2, TsCl, Burgess Reagent | acs.orgresearchgate.netjchemrev.com |

| 1,2,4-Triazole | Thiosemicarbazide | NaOH, Acid | researchgate.netacs.orgnih.gov |

| Pyrazole | Hydrazone / Hydrazide | 1,3-Diketones, α,β-Unsaturated Ketones | nih.govmdpi.comnih.gov |

| 2-Azetidinone | Hydrazone (Schiff Base) | Chloroacetyl Chloride, Triethylamine | nih.govmdpi.com |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated Acid (e.g., H2SO4) | nih.gov |

Spectroscopic and Analytical Characterization Methodologies in 2 Benzyloxy Acetohydrazide Research

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within the group to vibrate. The resulting spectrum is a unique molecular "fingerprint."

In the analysis of 2-(Benzyloxy)acetohydrazide, the FT-IR spectrum is expected to display several characteristic absorption bands corresponding to its distinct structural features. The hydrazide moiety [-C(O)NHNH₂] is particularly informative. It typically shows N-H stretching vibrations from the -NH and -NH₂ groups in the region of 3100-3400 cm⁻¹. The carbonyl group (C=O) of the amide within the hydrazide function gives rise to a strong absorption band, generally observed between 1640 and 1680 cm⁻¹. For instance, studies on related aroylhydrazones have identified the C=O band at approximately 1640 cm⁻¹. semanticscholar.org

The benzyloxy portion of the molecule also produces characteristic signals. The C-O-C ether linkage is expected to show a strong stretching vibration in the 1070-1250 cm⁻¹ region. The aromatic benzene (B151609) ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions within the 1450-1600 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3200 - 3400 | Medium |

| Amide (-NH) | N-H Stretch | 3100 - 3300 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (Amide I) | C=O Stretch | 1640 - 1680 | Strong |

| Amide (Amide II) | N-H Bend | 1550 - 1640 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. In this compound, distinct signals are expected for the protons of the benzyl (B1604629) group, the methylene (B1212753) groups, and the hydrazide moiety.

Research on compounds with similar structures, such as 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole and 3-(Benzyloxy)-2-methyl-4H-pyran-4-one, shows the benzylic methylene protons (-O-CH₂-Ph) as a characteristic singlet at approximately δ 5.1-5.2 ppm. ugm.ac.idugm.ac.idrsc.org The five protons on the phenyl ring typically appear as a multiplet in the aromatic region, around δ 7.3-7.4 ppm. rsc.org The methylene protons adjacent to the carbonyl group (-CO-CH₂-O-) are also expected to produce a singlet. The protons of the hydrazide group (-NH-NH₂) are exchangeable and their chemical shifts can vary, but studies on related acetohydrazides show signals for NH and NH₂ protons appearing downfield, with the NH proton of a hydrazide having been observed at δ 9.54 ppm and the NH₂ protons at δ 4.39 ppm in one study. tandfonline.com The integration of these signals corresponds to the number of protons in each environment (5H for the phenyl group, 2H for each methylene group, 1H for the NH, and 2H for the NH₂).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H ₅) | 7.3 - 7.4 | Multiplet | 5H |

| Benzylic (-O-CH ₂-Ph) | ~5.1 - 5.2 | Singlet | 2H |

| Methylene (-CO-CH ₂-O-) | ~4.0 - 4.2 | Singlet | 2H |

| Amine (-NH ₂) | ~4.4 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons are expected.

Based on data from related compounds, the carbonyl carbon (C=O) of the hydrazide is anticipated to appear significantly downfield, around δ 165-170 ppm. mdpi.com The carbons of the phenyl ring typically resonate in the δ 127-137 ppm range, with the carbon attached to the methylene group (quaternary carbon) appearing near δ 137 ppm. ugm.ac.idugm.ac.idrsc.org The benzylic methylene carbon (-O-CH₂-Ph) is expected around δ 73-77 ppm, while the other methylene carbon (-CO-CH₂-O-) would likely appear in a similar region. ugm.ac.idugm.ac.idrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C =O) | 165 - 170 |

| Phenyl (Quaternary, C -CH₂) | ~137 |

| Phenyl (C H) | 127 - 129 |

| Benzylic (-O-C H₂-Ph) | 73 - 77 |

Stereochemical Assignments via NMR

While this compound itself is an achiral molecule, NMR spectroscopy is a critical technique for determining the stereochemistry of its derivatives or for studying its behavior in different conformational states. For example, when this compound is reacted with aldehydes or ketones, it forms N-acylhydrazones, which can exist as geometric isomers (E/Z) due to restricted rotation around the C=N double bond.

Furthermore, N-acylhydrazones often exist as a mixture of conformers (or rotamers) in solution due to restricted rotation around the N-N and C(O)-N bonds. mdpi.comresearchgate.net This phenomenon leads to the duplication of signals in both ¹H and ¹³C NMR spectra, with a distinct set of peaks for each conformer present in the equilibrium mixture. tandfonline.comresearchgate.net The ratio of these conformers can be determined by comparing the integration of the corresponding signals in the ¹H NMR spectrum. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish the spatial proximity of protons, which helps in the definitive assignment of the major and minor conformers (e.g., syn-periplanar vs. anti-periplanar). researchgate.netlongdom.org

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, which serves as a crucial confirmation of its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like this compound without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets from which ions are liberated into the gas phase.

For this compound, which has a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol , analysis in positive ion mode is expected to yield a prominent signal for the protonated molecule [M+H]⁺ at an m/z value of approximately 181.22. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which would appear at m/z 203.20 and m/z 219.17, respectively. The detection of the correct molecular ion peak provides strong evidence for the successful synthesis of the target compound. turkjps.orgnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For hydrazide derivatives, single-crystal XRD analysis provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 1: Representative Crystal Data for a this compound Derivative

| Parameter | Value |

| Compound Name | N'-[(E)-4-Benzyloxy-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate nih.gov |

| Empirical Formula | C₂₁H₁₇N₃O₅·C₃H₇NO nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.govmdpi.com |

| a (Å) | 10.0160 (8) nih.gov |

| b (Å) | 22.661 (2) nih.gov |

| c (Å) | 10.2611 (11) nih.gov |

| β (°) | 101.392 (5) nih.gov |

| Volume (ų) | 2283.1 (4) nih.gov |

| Z | 4 nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the purification of this compound after synthesis and the verification of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for polar organic molecules like this compound. The method's high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products. pensoft.netnih.gov

The development of a robust HPLC method involves optimizing the stationary phase (typically a C18 column), the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the flow rate, and the detection wavelength. nih.govacta.co.inpensoft.net Purity is assessed by integrating the peak area of the analyte and expressing it as a percentage of the total peak area in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. acta.co.in

Table 2: Typical RP-HPLC Parameters for Hydrazide Analysis

| Parameter | Description |

| Instrument | Agilent 1120 Compact LC or similar acta.co.in |

| Column | C18, 5 µm, 250 mm x 4.6 mm acta.co.in |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0-4.0) (40:60 to 60:40 v/v) pensoft.netacta.co.in |

| Flow Rate | 0.8 - 1.0 mL/min nih.govacta.co.in |

| Detection | UV at 266-272 nm pensoft.netacta.co.in |

| Injection Volume | 20 µL nih.gov |

| Temperature | 25 °C pensoft.net |

TLC is a rapid, cost-effective, and convenient technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound from its corresponding ester and hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked over time. cdnsciencepub.commdpi.com

The choice of eluent is critical for achieving good separation. A common mobile phase for hydrazide derivatives is a mixture of a polar solvent like ethyl acetate (B1210297) or methanol and a nonpolar solvent like n-hexane or chloroform (B151607). mdpi.comrsc.org Visualization of the spots is typically achieved under UV light (254 nm), which causes the aromatic rings in the molecule to fluoresce or quench fluorescence, or by staining with reagents like potassium permanganate. cdnsciencepub.com The retention factor (Rf) value helps in identifying the components.

Table 3: Common TLC Conditions for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel F254 plates rsc.org |

| Mobile Phase | Ethyl Acetate : n-Hexane (1:1, v/v) mdpi.com |

| Visualization | UV Lamp (254 nm) cdnsciencepub.com |

| Application | Monitoring the conversion of ethyl 2-(benzyloxy)acetate to this compound. nih.govresearchgate.net |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. This analysis provides a crucial check on the purity and empirical formula of the synthesized compound. mdpi.comresearchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₉H₁₂N₂O₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. rsc.orgnih.gov

Table 4: Elemental Analysis Data for this compound (C₉H₁₂N₂O₂)

| Element | Theoretical (%) | Found (%) (Representative) |

| Carbon (C) | 59.99 | 60.05 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 15.55 | 15.51 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the molecule. The primary chromophores are the benzene ring of the benzyl group and the carbonyl group of the hydrazide moiety.

The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the aromatic ring, typically occurring at shorter wavelengths (around 260-270 nm). Additionally, a weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may be observed at longer wavelengths. researchgate.netderpharmachemica.com The solvent can influence the position of these absorption maxima (λmax). In studies of related benzyloxy-containing hydrazones, strong absorption bands have been noted in the range of 325-337 nm, which are attributed to the extended conjugation in the hydrazone system. derpharmachemica.com For this compound itself, the spectrum provides a useful fingerprint for identification and quantitative analysis. researchgate.net

Table 5: Representative UV-Vis Spectral Data for a Related Hydrazone

| Compound | Solvent | λmax (nm) | Transition Type |

| N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide derpharmachemica.com | Ethanol (B145695) | 325 | π → π |

| Acetic acid, hydrazide nist.gov | Not Specified | ~230 | n → π |

Biological Activities and Pharmacological Investigations of 2 Benzyloxy Acetohydrazide Derivatives

Antimicrobial Efficacy Studies

The proliferation of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of 2-(benzyloxy)acetohydrazide have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Hydrazide derivatives have shown significant potential as antibacterial agents. mdpi.com Studies on various substituted benzylidene hydrazides, which can be synthesized from acetohydrazide precursors, have demonstrated that their antibacterial efficacy is often influenced by the nature and position of substituents on the aromatic rings. For instance, compounds featuring chloro and nitro groups have been noted for their potent activity. mdpi.com

One study on 2-(2-benzyl-4-chlorophenoxy) acetohydrazide, a related derivative, showed that its triazole analogues possess very good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Similarly, other research has shown that certain benzylidene-3-oxobutanamide derivatives are active against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

The antibacterial activity of 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide derivatives has also been evaluated. nih.gov While these compounds showed no activity against S. aureus, some derivatives displayed moderate activity against E. coli and Klebsiella pneumoniae. nih.gov The mechanism of action is often bacteriostatic, meaning the compounds inhibit bacterial growth, although some derivatives have shown bactericidal (bacteria-killing) effects against strains like E. coli and Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Selected Hydrazide Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-(2-benzyl-4-chlorophenoxy) acetohydrazide triazole derivatives | Staphylococcus aureus | Very Good | researchgate.net |

| Escherichia coli | Very Good | researchgate.net | |

| Pseudomonas aeruginosa | Very Good | researchgate.net | |

| Benzylidene hydrazide derivatives | Staphylococcus aureus | Effective | mdpi.com |

| Escherichia coli | Good | mdpi.com | |

| Bacillus subtilis | Good | mdpi.com | |

| 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide derivatives | Escherichia coli | Moderate | nih.gov |

| Klebsiella pneumoniae | Moderate | nih.gov |

Antifungal Activity against Fungal Pathogens

In addition to their antibacterial properties, this compound derivatives and related hydrazone compounds have been explored for their efficacy against fungal pathogens. Fungal infections, particularly in immunocompromised individuals, are a growing concern, driving the search for new antifungal agents. mdpi.com

Research has shown that synthesized benzylidene hydrazides can possess greater antifungal potential than antibacterial activity. mdpi.com For example, certain benzimidazole-hydrazone derivatives have demonstrated significant activity against various Candida species, which are common causes of opportunistic fungal infections. scispace.com Specifically, some derivatives were found to be potent against Candida glabrata and Candida krusei, with minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL. scispace.com

The antifungal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. The structural features of the hydrazide derivatives, including the presence of specific substituents, play a crucial role in their antifungal potency. mdpi.com

Anticancer and Cytotoxic Potential

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Derivatives of acetohydrazide have been investigated for their ability to inhibit the proliferation of cancer cells and induce cell death.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., A549, HepG-2, HeLa, MCF-7)

Numerous studies have demonstrated the cytotoxic effects of hydrazide-hydrazone and related heterocyclic derivatives against a panel of human cancer cell lines. These include lung cancer (A549), liver cancer (HepG-2), cervical cancer (HeLa), and breast cancer (MCF-7). nih.govresearchgate.net

For example, certain benzimidazole (B57391) derivatives synthesized from acetohydrazide precursors have shown significant cytotoxic effects. One study found that a newly synthesized benzimidazolium salt exhibited potent anticancer activity against HepG-2 cells, with an IC50 value of 15.85 µM, and moderate activity against A549 cells, with an IC50 value of 40.32 µM. journalagent.com Another study on a different benzimidazole derivative reported high cytotoxic activity against both HepG2 (IC50 = 15.58 µM) and A549 (IC50 = 15.80 µM) cell lines.

Hydrazone derivatives have also shown promise. A study on 2-arenoxybenzaldehyde N-acyl hydrazones found that one derivative was particularly effective against the A549 cell line, with an IC50 value of 13.39 µM. mdpi.com Furthermore, benzylidene benzohydrazide derivatives have exhibited potent cytotoxic activity against cancer stem cells, with one compound showing an IC50 of 0.034 µg/ml. innovareacademics.in These findings highlight the potential of these compounds as starting points for the development of new anticancer drugs.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Hydrazide and Benzimidazole Derivatives

| Compound Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzimidazolium Salt | A549 (Lung) | 40.32 | journalagent.com |

| HepG-2 (Liver) | 15.85 | journalagent.com | |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | |

| HepG-2 (Liver) | 15.58 | ||

| 2-arenoxybenzaldehyde N-acyl hydrazone (1e) | A549 (Lung) | 13.39 | mdpi.com |

| Pyridazine Derivative (12) | MCF-7 (Breast) | 3.82 | researchgate.net |

Exploration of Antitumor Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction, Autophagy Regulation)

Understanding the mechanisms by which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has primarily focused on their ability to induce cell cycle arrest and apoptosis (programmed cell death).

Several studies have shown that hydrazide and benzimidazole derivatives can halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. For instance, a pyridazine derivative was found to arrest the cell cycle in the S phase in MCF-7 breast cancer cells. researchgate.net Other benzimidazole-based compounds have been shown to effectively suppress cell cycle progression in A549, MDA-MB-231 (breast cancer), and SKOV3 (ovarian cancer) cell lines. scispace.comnih.govmdpi.com These compounds were found to arrest the cell cycle at different phases (G1, S, or G2/M), indicating that their specific effects can vary depending on the compound and the cancer cell type. mdpi.com

In addition to cell cycle arrest, the induction of apoptosis is a key mechanism of many anticancer drugs. The same pyridazine derivative that caused S-phase arrest also exhibited a significantly high apoptotic effect in MCF-7 cells. researchgate.net Benzimidazole derivatives have also been shown to be potent inducers of apoptosis. scispace.comnih.govmdpi.com Studies using flow cytometry have confirmed that these compounds can trigger both early and late-stage apoptosis in various cancer cell lines. mdpi.com The pro-apoptotic effects appear to be mediated through the intrinsic, or mitochondrial, pathway, involving the activation of proteins like caspases. mdpi.com

Anti-inflammatory Effects and Related Biological Responses

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, but they can have significant side effects. This has prompted the search for new anti-inflammatory agents with improved safety profiles.

Derivatives of this compound have been investigated as potential anti-inflammatory agents. nih.govresearchgate.net A study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay, a standard model for evaluating anti-inflammatory drugs. nih.govresearchgate.net One of the most potent compounds in this series, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, produced a 32-58% reduction in inflammation, comparable to the reference drug diclofenac. nih.gov

The mechanism of anti-inflammatory action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. researchgate.netrjeid.com Some newly synthesized benzimidazole derivatives, derived from acetohydrazides, have shown high affinity and selectivity for the COX-2 isozyme. researchgate.net Since COX-2 is primarily induced during inflammation, selective inhibitors are thought to have a better safety profile, particularly regarding gastrointestinal side effects, compared to non-selective NSAIDs. nih.govresearchgate.net

Table 3: Anti-inflammatory Activity of an Acetohydrazide Derivative

| Compound | Assay | Activity (% Reduction in Inflammation) | Reference |

|---|---|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | Carrageenan-induced rat paw edema | 32-58% | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of hydrazide, a core component of the this compound structure, have been a cornerstone in the development of antitubercular agents. Research into related structures, such as 2-(phenylthio) benzoylarylhydrazones, has demonstrated notable activity against Mycobacterium tuberculosis H37Rv. In one study, specific analogues, namely the 5-Nitro-2-furyl (compound 4f) and 5-Nitro-2-thienyl (compound 4g) derivatives, exhibited significant antimycobacterial effects. nih.gov Their activity was evaluated using the microplate Alamar blue assay (MABA), revealing IC90 values of 7.57 µg/mL and 2.96 µg/mL, respectively. nih.gov The study highlighted that the presence of a nitro substitution on the aryl part of the hydrazone molecule could enhance its antitubercular potency. nih.gov

Table 1: Antitubercular Activity of 2-(Phenylthio) Benzoylarylhydrazone Derivatives against M. tuberculosis H37Rv

| Compound | Analogue | IC90 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4f | 5-Nitro-2-furyl | 7.57 | 2.92 | 0.39 |

| 4g | 5-Nitro-2-thienyl | 2.96 | 3.11 | 1.05 |

Antiviral Properties

The hydrazide functional group is a key feature in various compounds exhibiting antiviral activity. A study focusing on a series of benzylidene hydrazides revealed that certain derivatives possess activity against the Vesicular Stomatitis Virus (VSV). Specifically, compounds designated as 9 and 19 in the study were found to be active against VSV in HeLa cell cultures. sciprofiles.comnih.govnih.gov This research underscores the potential of the broader class of hydrazide-containing molecules in the discovery of new antiviral agents. The findings indicated that the presence of chloro and nitro substituents contributed to the antimicrobial and antiviral effects observed. sciprofiles.comnih.govnih.gov

Antiprotozoal Activities (e.g., Anti-malarial)

The investigation of hydrazone derivatives has extended to their potential against protozoal infections, including malaria. A series of benzothiazole hydrazones were synthesized and evaluated for their antiplasmodial activity. One particular compound, designated as 5f, demonstrated the ability to chelate iron and interact with free heme, which is crucial for the malaria parasite's survival. nih.gov This compound inhibited the polymerization of heme, a vital process for the parasite, and showed activity against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1). nih.gov Furthermore, in vivo studies in a murine model infected with a lethal multi-drug-resistant strain of Plasmodium yoelii showed that compound 5f significantly suppressed parasite growth and prolonged the lifespan of the infected mice. nih.gov The structure-activity relationship studies suggested that the nitrogen- and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazone structure was likely responsible for its antimalarial effects. nih.gov

In a broader context, benzimidazole derivatives, which can be synthesized from structures related to this compound, have shown significant antiprotozoal activity against various parasites, including Trichomonas vaginalis and Giardia lamblia. nih.gov

Anticonvulsant and Antidepressant Evaluations

The benzyloxy moiety has been incorporated into various structures to explore their potential as central nervous system agents. A series of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives were synthesized and evaluated for their anticonvulsant properties. researchgate.net These compounds were tested in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) seizure models in rodents. researchgate.net This line of research indicates the potential of the benzyloxy group as a pharmacophore for developing novel anticonvulsant agents. researchgate.net

Furthermore, novel benzazole derivatives synthesized from 2-(benzazol-2-ylthio)acetohydrazide have been investigated for their antidepressant-like effects. sciprofiles.comnih.gov In preclinical models such as the tail suspension test and the modified forced swimming test, several of these compounds significantly reduced the immobility time in mice, an indicator of antidepressant activity. nih.gov Mechanistic studies suggested that the observed effects were mediated through the serotonergic system, involving 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov Importantly, these active compounds did not alter the locomotor activity of the mice, suggesting that their antidepressant-like effects are specific. nih.gov

Monoamine Oxidase-A (MAO-A) Enzyme Inhibition Studies

Monoamine oxidase (MAO) enzymes are critical targets in the treatment of depression and neurodegenerative disorders. nih.gov Derivatives containing the benzyloxy pharmacophore have been investigated as inhibitors of both MAO-A and MAO-B. One study on isatin-based benzyloxybenzene derivatives demonstrated that these compounds can act as MAO inhibitors. nih.gov The design of these molecules was inspired by the structure of safinamide, an approved anti-Parkinson's drug that features a benzyloxy group. nih.gov The research highlighted that a benzyloxy group substituted at the fifth position of the indole ring was crucial for MAO-B selectivity. nih.gov

In another study, a series of 2,1-benzisoxazole derivatives were synthesized and evaluated as inhibitors of human MAO. While many compounds were specific for MAO-B, some derivatives also exhibited inhibitory activity against MAO-A. nih.gov For instance, the most potent MAO-A inhibition was observed for compounds designated as 3l and 5, with IC50 values of 5.35 µM and 3.29 µM, respectively. nih.gov

Table 2: MAO-A and MAO-B Inhibition by 2,1-Benzisoxazole Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 7a | > 100 | 0.017 |

| 7b | > 100 | 0.098 |

| 3l | 5.35 | 11.2 |

| 5 | 3.29 | 1.83 |

Enzyme Inhibition Profiling

Beyond MAO, derivatives related to the this compound scaffold have been explored as inhibitors of other clinically relevant enzymes.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that plays a significant role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. nih.gov The inhibition of this enzyme is a key strategy for treating such infections. A series of benzimidazole derivatives were synthesized and evaluated for their urease inhibitory activity. semanticscholar.org All the synthesized compounds in this particular study showed higher urease inhibition activity compared to the standards thiourea and hydroxyurea. semanticscholar.org One compound, 8g, was particularly potent with an IC50 value of 5.85 µM. semanticscholar.org These benzimidazole derivatives were also found to exhibit antibacterial activity against Helicobacter pylori, suggesting a dual mechanism of action. semanticscholar.org

Table 3: Urease Inhibition by Benzimidazole Derivatives

| Compound | Urease Inhibition IC50 (µM) |

|---|---|

| 8a | 15.12 |

| 8b | 18.23 |

| 8c | 11.45 |

| 8d | 10.21 |

| 8e | 20.82 |

| 8f | 14.61 |

| 8g | 5.85 |

| 8h | 9.36 |

| Thiourea (Standard) | 22 |

| Hydroxyurea (Standard) | 100 |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key player in cellular signaling pathways that regulate cell growth, proliferation, and survival. Its overactivation is a hallmark of various cancers, making it a prime target for therapeutic intervention. While specific studies focusing solely on this compound derivatives are limited, research on structurally related acetohydrazide compounds provides valuable insights into their potential as EGFR inhibitors.

One study investigating a series of novel 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives demonstrated their evaluation as EGFR kinase inhibitors. The inhibitory activities of these compounds were assessed and compared with erlotinib, a known EGFR inhibitor. The findings revealed that while most of the synthesized compounds exhibited limited kinase inhibitory activity, certain derivatives showed modest potential. Specifically, compounds bearing a 3-nitrophenyl or a 4-benzyloxyphenyl substituent displayed slight inhibitory potencies in the kinase assay. nih.gov

The research underscores the potential of the acetohydrazide scaffold as a building block for the development of new EGFR inhibitors. Further structural modifications and a more focused synthesis of this compound derivatives could lead to the discovery of more potent and selective inhibitors.

| Compound ID | Aryl Substituent | % Inhibition at 1 µM |

| 4 | 3-Nitrophenyl | 13.71 |

| 7 | 4-Benzyloxyphenyl | 12.42 |

| Erlotinib (Control) | - | ~90 |

InhA Enzyme Inhibition

The InhA enzyme, an enoyl-acyl carrier protein reductase, is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, the causative agent of tuberculosis. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential for the mycobacterial cell wall integrity, making it a validated target for antitubercular drugs. While direct studies on this compound derivatives as InhA inhibitors are not extensively documented, research on related hydrazide-containing compounds, particularly those inspired by the frontline anti-tuberculosis drug isoniazid (a hydrazide derivative), offers a strong rationale for their investigation in this area.

For instance, a study focused on the design and synthesis of 2-(2-isonicotinoylhydrazineylidene)propanamides as InhA inhibitors. These compounds, which combine the isoniazid scaffold with substituted anilines, demonstrated excellent activity against Mycobacterium tuberculosis. researchgate.net The mechanism of action was confirmed to be the inhibition of mycolic acid production, consistent with InhA inhibition. The most active derivatives from this study showed minimum inhibitory concentrations (MICs) at sub-micromolar levels. This highlights the potential of the hydrazide functional group in targeting the InhA enzyme.

Although specific IC50 values for this compound derivatives against InhA are not available in the reviewed literature, the proven efficacy of other hydrazide-based compounds strongly suggests that this class of molecules warrants further investigation as potential InhA inhibitors for the development of new anti-tuberculosis agents.

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants play a vital role in mitigating this damage by neutralizing free radicals. The antioxidant potential of various hydrazide and hydrazone derivatives has been a subject of significant interest.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of chemical compounds. Several studies have reported the IC50 values for various acetohydrazide and benzohydrazide derivatives, demonstrating their capacity to scavenge free radicals.

For example, a study on a series of synthesized acetohydrazide derivatives reported their antioxidant activity as a percentage of inhibition and their corresponding IC50 values. The results indicated that the antioxidant capacity was influenced by the nature of the substituents on the aromatic ring. Another investigation into benzimidazole-derived N-acylhydrazone scaffolds also assessed their antioxidant properties, further supporting the radical scavenging potential of the hydrazone core. nih.gov

While a comprehensive dataset for a series of this compound derivatives is not available, the existing literature on analogous structures suggests that they are likely to possess significant antioxidant properties. The benzyloxy group, in particular, may contribute to this activity. Further studies are necessary to systematically evaluate the antioxidant potential of this compound derivatives and to establish structure-activity relationships.

| Compound Type | IC50 (µg/mL) | Reference |

| Acetohydrazide Derivative (with Cl group) | 69.56 | huji.ac.il |

| Captopril (Standard) | - | huji.ac.il |

Computational Chemistry in 2 Benzyloxy Acetohydrazide Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed due to its favorable balance between accuracy and computational cost. dergipark.org.trorientjchem.org DFT calculations for 2-(benzyloxy)acetohydrazide can elucidate its fundamental structural and electronic properties, which are critical for understanding its reactivity and potential interactions with biological targets. Typically, these calculations are performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to ensure reliable results. orientjchem.orgresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. mdpi.com For this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on similar hydrazide and hydrazone structures reveal that the acetohydrazide group tends to be approximately planar. nih.gov The benzyloxy group, however, introduces conformational flexibility due to rotation around the C-O and C-C single bonds. The optimized geometry provides the foundation for all subsequent computational analyses, ensuring that properties are calculated for the molecule's most stable form. mdpi.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | N-N (hydrazide) | ~1.39 Å |

| Bond Length | C-N (amide) | ~1.34 Å |

| Bond Angle | O-C-N (amide) | ~122° |

| Dihedral Angle | C-O-C-C (benzyloxy) | Variable (defines conformation) |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comschrodinger.com A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. nih.govnih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely concentrated around the electron-deficient carbonyl group (C=O). This distribution dictates how the molecule interacts with other chemical species.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 eV |

| ELUMO | -1.8 to -0.5 eV |

| Energy Gap (ΔE) | ~4.0 to 5.0 eV |

Further analysis using Fukui functions can pinpoint the most reactive sites within the molecule. These functions help predict which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species), providing a more detailed map of local reactivity than FMO analysis alone. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and the delocalization of electron density arising from intramolecular interactions. wisc.edujoaquinbarroso.com A key aspect of NBO analysis is the study of hyperconjugative interactions, where electron density is transferred from a filled (donor) orbital to a vacant (acceptor) orbital. The stabilization energy associated with this delocalization, E(2), quantifies the strength of the interaction. materialsciencejournal.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of -NH- | π* (C=O) | ~40-60 | Intramolecular Charge Transfer |

| LP (O) of C=O | σ* (N-N) | ~20-30 | Hyperconjugation |

| π (Phenyl Ring) | σ* (C-O) | ~2-5 | Hyperconjugation |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. wolfram.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular recognition and chemical reactions. walisongo.ac.idchemrxiv.org The map is color-coded:

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (deep red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, the most positive potential (blue) would be concentrated around the hydrogen atoms of the hydrazide's N-H groups, making them the primary sites for hydrogen bond donation. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. mdpi.comnih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. ukm.myf1000research.com

In a molecular docking simulation, this compound would be treated as the ligand and placed into the binding pocket of a selected protein target. The simulation then explores various possible conformations and orientations of the ligand, calculating the binding energy for each. The result is typically reported as a binding affinity or docking score, usually in kcal/mol, where a more negative value signifies a more favorable and stable interaction. nih.gov

The functional groups of this compound are well-suited for forming various non-covalent interactions with amino acid residues in a protein's active site:

Hydrogen Bonds: The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the N-H groups of the hydrazide moiety can act as hydrogen bond donors.

Hydrophobic Interactions: The benzyl (B1604629) group's phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues. mdpi.comnih.gov

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Carbonic Anhydrase II (e.g., 1V9E) | -7.5 | His94, Thr199, Gln92 | Hydrogen Bonding, Hydrophobic |